molecular formula C12H10N2O3S B12654251 2(1H)-Pyridinone, 5-methyl-3-nitro-4-(phenylthio)- CAS No. 172469-79-3

2(1H)-Pyridinone, 5-methyl-3-nitro-4-(phenylthio)-

Cat. No.: B12654251
CAS No.: 172469-79-3
M. Wt: 262.29 g/mol
InChI Key: RYOFLAMAIGLWEH-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-methyl-3-nitro-4-(phenylthio)- is a synthetic organic compound that belongs to the pyridinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-methyl-3-nitro-4-(phenylthio)- typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group into the pyridinone ring.

    Methylation: Addition of a methyl group to the pyridinone ring.

    Thioether Formation: Introduction of the phenylthio group through a substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 5-methyl-3-nitro-4-(phenylthio)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the phenylthio group to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the nitro group.

    Various Substituted Derivatives: From substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-methyl-3-nitro-4-(phenylthio)- depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone, 5-methyl-3-nitro-4-(phenylthio)-: can be compared with other pyridinone derivatives such as:

Uniqueness

  • Functional Groups : The presence of the phenylthio group distinguishes it from other derivatives.
  • Biological Activity : Its unique combination of functional groups may confer distinct biological activities.

Properties

CAS No.

172469-79-3

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

5-methyl-3-nitro-4-phenylsulfanyl-1H-pyridin-2-one

InChI

InChI=1S/C12H10N2O3S/c1-8-7-13-12(15)10(14(16)17)11(8)18-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,15)

InChI Key

RYOFLAMAIGLWEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C(=C1SC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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